molecular formula C8H11N3O B13655852 2-(tert-Butylamino)oxazole-4-carbonitrile CAS No. 122686-30-0

2-(tert-Butylamino)oxazole-4-carbonitrile

Cat. No.: B13655852
CAS No.: 122686-30-0
M. Wt: 165.19 g/mol
InChI Key: RVPHJQAUSHVMJP-UHFFFAOYSA-N
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Description

2-(tert-Butylamino)oxazole-4-carbonitrile is an organic compound with the molecular formula C8H11N3O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylamino)oxazole-4-carbonitrile typically involves the reaction of tert-butylamine with an appropriate oxazole derivative. One common method is the cyclization of a precursor compound containing a nitrile group and an amine group under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylamino)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The tert-butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

2-(tert-Butylamino)oxazole-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those with anticancer or antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-(tert-Butylamino)oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butylamino)oxazole-5-carbonitrile
  • 2-(tert-Butylamino)thiazole-4-carbonitrile
  • 2-(tert-Butylamino)imidazole-4-carbonitrile

Uniqueness

2-(tert-Butylamino)oxazole-4-carbonitrile is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

122686-30-0

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(tert-butylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C8H11N3O/c1-8(2,3)11-7-10-6(4-9)5-12-7/h5H,1-3H3,(H,10,11)

InChI Key

RVPHJQAUSHVMJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=CO1)C#N

Origin of Product

United States

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